molecular formula C6H10FNS B075601 1-fluoro-5-isothiocyanatopentane CAS No. 1536-80-7

1-fluoro-5-isothiocyanatopentane

Cat. No.: B075601
CAS No.: 1536-80-7
M. Wt: 147.22 g/mol
InChI Key: JEHXRXHQHCVJHP-UHFFFAOYSA-N
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Description

1-Fluoro-5-isothiocyanatopentane is a fluorinated organic compound with a linear pentane backbone substituted by a fluorine atom at position 1 and an isothiocyanate (-N=C=S) group at position 5. Its molecular formula is C₅H₁₀FNS, and it exhibits dual functionality: the electron-withdrawing fluorine enhances stability, while the isothiocyanate group enables electrophilic reactivity. This compound is theorized to have applications in bioconjugation, materials science, and medicinal chemistry due to its bifunctional nature.

Properties

CAS No.

1536-80-7

Molecular Formula

C6H10FNS

Molecular Weight

147.22 g/mol

IUPAC Name

1-fluoro-5-isothiocyanatopentane

InChI

InChI=1S/C6H10FNS/c7-4-2-1-3-5-8-6-9/h1-5H2

InChI Key

JEHXRXHQHCVJHP-UHFFFAOYSA-N

SMILES

C(CCN=C=S)CCF

Canonical SMILES

C(CCN=C=S)CCF

Other CAS No.

1536-80-7

Synonyms

5-Fluoropentyl isothiocyanate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Indigo carmine is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonic acid groups into the indigo molecule, making it water-soluble . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the product.

Industrial Production Methods

In industrial settings, indigo carmine is produced by dissolving indigo in concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The resulting solution is then purified and dried to obtain the final product. This method ensures a high yield and purity of indigo carmine.

Chemical Reactions Analysis

Types of Reactions

Indigo carmine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 1-fluoro-5-isothiocyanatopentane and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Substituent Positions
1-Fluoro-5-isothiocyanatopentane C₅H₁₀FNS 135.20 Fluorine, Isothiocyanate 1 (F), 5 (NCS)
5-Fluoroamyl mercaptan C₅H₁₁FS 122.20 Fluorine, Thiol (-SH) 5 (F), 1 (SH)
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane C₅H₂F₇I ~322.0* Heptafluorine, Iodo (-I) 1,2,3 (F), 5 (I)
1-Isothiocyanato-5-methylhexane C₈H₁₅NS 157.27 Isothiocyanate, Methyl (-CH₃) 1 (NCS), 5 (CH₃)

*Calculated molecular weight for C₅H₂F₇I.

Key Observations:

Functional Groups :

  • The isothiocyanate group in 1-fluoro-5-isothiocyanatopentane and 1-isothiocyanato-5-methylhexane enables reactions with amines (e.g., forming thioureas), whereas the thiol in 5-fluoroamyl mercaptan participates in nucleophilic substitutions (e.g., disulfide formation) .
  • The heptafluorinated compound’s inertness contrasts with the reactivity of the isothiocyanate group, highlighting divergent applications .

In contrast, 5-fluoroamyl mercaptan’s fluorine at position 5 may increase the thiol’s acidity through inductive effects . The methyl branch in 1-isothiocyanato-5-methylhexane enhances lipophilicity, making it more suitable for lipid-rich environments compared to the linear target compound .

Physicochemical Properties and Reactivity

Stability and Reactivity Trends:
  • Fluorination Impact: The heptafluorinated compound’s strong C-F bonds confer thermal stability (>200°C) and resistance to oxidation, whereas the monofluorinated target compound balances reactivity and stability . 5-Fluoroamyl mercaptan’s thiol group is prone to oxidation, requiring storage under inert conditions, while the isothiocyanate group in the target compound may hydrolyze in aqueous environments .
  • Electrophilicity :

    • The isothiocyanate group’s electrophilicity allows conjugation with biomolecules (e.g., proteins), a feature absent in the thiol or iodo-substituted analogs .

Research Findings and Challenges

Synthetic Challenges :

  • Synthesizing 1-fluoro-5-isothiocyanatopentane requires precise control to prevent side reactions between fluorine and the isothiocyanate group, akin to difficulties observed in multi-halogenated systems like the heptafluoro-iodo derivative .

Biological Compatibility :

  • While 1-isothiocyanato-5-methylhexane’s lipophilicity improves cell membrane penetration, the target compound’s shorter chain may reduce off-target interactions in drug delivery .

Stability Limitations :

  • Both the target compound and 5-fluoroamyl mercaptan require stabilization strategies (e.g., anhydrous storage) to mitigate degradation, contrasting with the heptafluorinated compound’s inherent inertness .

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